11-Hdohe
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Overview
Description
11-Hydroxydocosahexaenoic acid (11-Hdohe) is a hydroxylated derivative of docosahexaenoic acid (DHA), a polyunsaturated omega-3 fatty acid. It is a member of the hydroxydocosahexaenoic acids family, which are metabolites of DHA. The structure of this compound consists of docosahexaenoic acid with a hydroxy group located at position 11 .
Scientific Research Applications
11-Hdohe has several scientific research applications, including:
Mechanism of Action
Target of Action
11-Hydroxydocosahexaenoic Acid (11-HDoHE) is a derivative of docosahexaenoic acid (DHA), a long-chain polyunsaturated fatty acid . It is a metabolite that plays a role in the body’s biochemical processes .
Mode of Action
It is known that this compound is a product of the lipoxygenase (lox) metabolic pathway . It is also known that this compound is a pro-resolution substance, which means it helps to resolve inflammation .
Biochemical Pathways
This compound is involved in the metabolism of polyunsaturated fatty acids, specifically the LOX pathway . It is a derivative of DHA, which is metabolized by the LOX pathway to produce various oxylipins, including this compound .
Pharmacokinetics
As a fatty acid derivative, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
It is known to be a pro-resolution substance, which means it helps to resolve inflammation . This could have potential implications for the treatment of inflammatory diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as peroxisome proliferator-activated receptor (PPAR) ligands, can modulate the effect of this compound . Additionally, factors such as diet and overall health status can influence the body’s ability to metabolize DHA into this compound .
Future Directions
Oxylipins, a group of fatty acid metabolites that includes 11-Hdohe, are gaining recognition as viable targets for specific dietary interventions focused on manipulating oxylipin composition to control biological processes . Dietary-induced changes in oxylipins may be beneficial in slowing the changes associated with normal aging .
Biochemical Analysis
Biochemical Properties
These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms . 11-HDoHE is an extremely weak basic (essentially neutral) compound .
Cellular Effects
It has been suggested that this compound may have a role in inflammation and lipid homeostasis
Molecular Mechanism
It is known that this compound is a metabolite resulting from metabolism
Metabolic Pathways
This compound is involved in the metabolic pathways of docosahexaenoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Hdohe can be synthesized through the photooxidation of docosahexaenoic acid under an oxygen-saturated atmosphere, using methylene blue as a photosensitizer. The resulting hydroperoxides are then reduced to hydroxides using sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound involves bioconversion using whole-cell systems. For example, Escherichia coli expressing lipoxygenase from Shewanella hanedai can convert docosahexaenoic acid to this compound under optimized conditions, including temperature, pH, solvent type, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
11-Hdohe undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxylipins.
Reduction: Reduction of hydroperoxides to hydroxides.
Substitution: Potential substitution reactions involving the hydroxy group.
Common Reagents and Conditions
Oxidation: Oxygen and photosensitizers like methylene blue.
Reduction: Sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of various oxylipins.
Reduction: Conversion of hydroperoxides to hydroxides.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxydocosahexaenoic acid (4-Hdohe)
- 7-Hydroxydocosahexaenoic acid (7-Hdohe)
- 14-Hydroxydocosahexaenoic acid (14-Hdohe)
- 17-Hydroxydocosahexaenoic acid (17-Hdohe)
Uniqueness
11-Hdohe is unique due to its specific position of the hydroxy group, which influences its biological activity and role in inflammation resolution. It is a strong inducer of pro-resolution substances and has distinct effects on cytokine release compared to other hydroxydocosahexaenoic acids .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of compound '11-Hdohe' can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1-octyne", "Sodium borohydride (NaBH4)", "Bromine (Br2)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "The first step involves the conversion of 1-octyne to 1-bromo-11-octene through bromination reaction using Br2 as a reagent.", "In the second step, the resulting 1-bromo-11-octene is reduced to 11-octene using NaBH4 as a reducing agent.", "In the third step, the 11-octene is epoxidized using H2O2 and NaOH to obtain 11-octene-1,2-epoxide.", "In the fourth step, the epoxide is hydrolyzed using NaOH to obtain 11-hydroxyoctanoic acid.", "Finally, the 11-hydroxyoctanoic acid is converted to 11-Hdohe through esterification reaction using NaCl and Na2SO4 as reagents." ] } | |
CAS No. |
87018-59-5 |
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7E,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+ |
InChI Key |
LTERDCBCHFKFRI-KEFMQFBKSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |
Synonyms |
11-hydroxy Docosahexaenoic Acid |
Origin of Product |
United States |
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